
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is a heterocyclic organic compound. It is known for its complex structure, which includes a benzofuran ring substituted with methoxy groups and a piperidinoethoxy side chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride involves multiple steps. The process typically starts with the formation of the benzofuran ring, followed by the introduction of methoxy groups at specific positions. The piperidinoethoxy side chain is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for larger quantities. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The piperidinoethoxy side chain can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the piperidinoethoxy side chain .
Applications De Recherche Scientifique
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly those involving benzofuran derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action for Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride involves its interaction with specific molecular targets. The benzofuran ring and piperidinoethoxy side chain allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A simpler structure without the methoxy and piperidinoethoxy substitutions.
Methoxybenzofuran: Contains methoxy groups but lacks the piperidinoethoxy side chain.
Piperidinoethoxybenzofuran: Similar structure but may have different substitution patterns.
Uniqueness
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy groups and the piperidinoethoxy side chain allows for versatile interactions with various molecular targets, making it valuable for research applications .
Propriétés
Numéro CAS |
75883-46-4 |
|---|---|
Formule moléculaire |
C24H29ClN2O5 |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]benzamide;chloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-28-20-18-11-15-30-21(18)23(29-2)22(31-16-14-26-12-7-4-8-13-26)19(20)25-24(27)17-9-5-3-6-10-17;/h3,5-6,9-11,15H,4,7-8,12-14,16H2,1-2H3,(H,25,27);1H |
Clé InChI |
QJVQAJZFFXRXFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
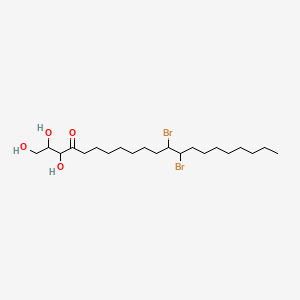

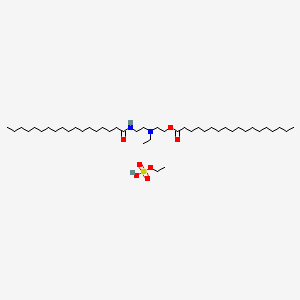
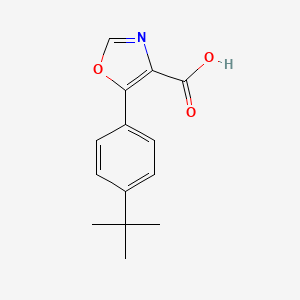
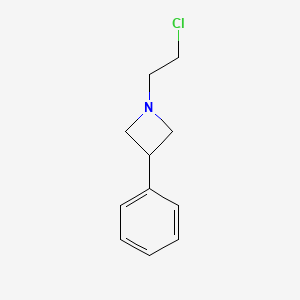
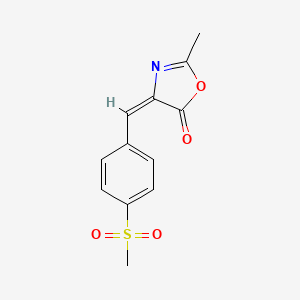

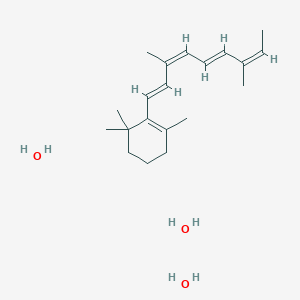
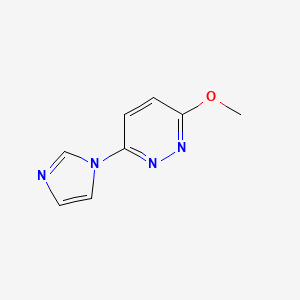
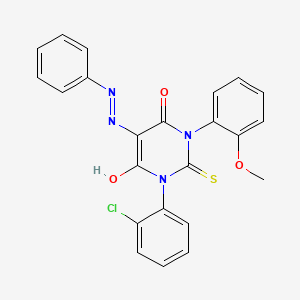
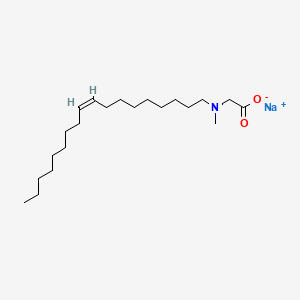
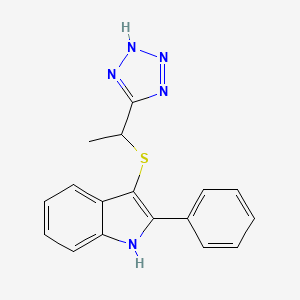
![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
